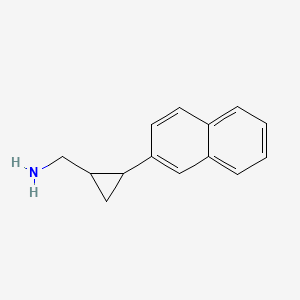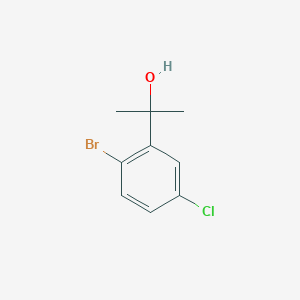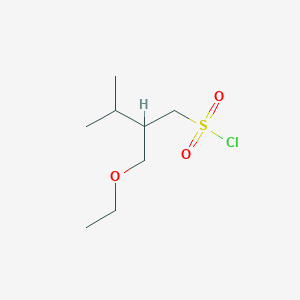
(2-(Naphthalen-2-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Naphthalen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C14H15N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Naphthalen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a naphthalene derivative followed by amination. One common method is the reaction of 2-naphthylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(Naphthalen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthalene derivatives with ketone or carboxylic acid functional groups.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalene compounds.
Scientific Research Applications
(2-(Naphthalen-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Naphthalen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-(Naphthalen-1-yl)cyclopropyl)methanamine: Similar structure but with the naphthalene ring attached at a different position.
Cyclopropyl(naphthalen-1-yl)methanamine: Another positional isomer with different chemical properties.
Uniqueness
(2-(Naphthalen-2-yl)cyclopropyl)methanamine is unique due to its specific structural arrangement, which can lead to distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(2-naphthalen-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-9-13-8-14(13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14H,8-9,15H2 |
InChI Key |
XNUCTOJBURGYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC3=CC=CC=C3C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)

